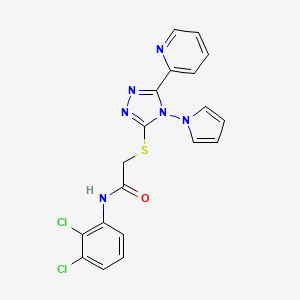

N-(2,3-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N6OS/c20-13-6-5-8-14(17(13)21)23-16(28)12-29-19-25-24-18(15-7-1-2-9-22-15)27(19)26-10-3-4-11-26/h1-11H,12H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXGXEZDHCBTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(2,3-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

- Dichlorophenyl Group : This moiety contributes to the lipophilicity and potential interaction with biological membranes.

- Pyridin-2-yl and Pyrrol-1-yl Groups : These nitrogen-containing heterocycles are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.

- Thioacetamide Linkage : This functional group may enhance the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of compounds containing pyrrole and triazole moieties exhibit significant antimicrobial properties. For instance, pyrrole benzamide derivatives have shown promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . The incorporation of the triazole ring in our compound may similarly enhance its antibacterial efficacy.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by studies demonstrating that related compounds can inhibit cyclooxygenase (COX) enzymes. For example, compounds with similar structures have been evaluated for their COX-1 and COX-2 inhibition capabilities, showing IC50 values in the low micromolar range . The presence of the thiazole moiety has been linked to increased anti-inflammatory activity, suggesting that our compound could exhibit similar effects.

In Vivo Studies

In vivo studies using carrageenan-induced inflammation models have highlighted the anti-inflammatory effects of related compounds. For instance, certain derivatives showed percentage inhibition comparable to standard drugs like diclofenac . The ability of our compound to modulate inflammatory markers such as TNF-α and IL-β will be critical in assessing its therapeutic potential.

Case Studies

- Study on Pyrrole Derivatives : A study evaluated various pyrrole derivatives for their anti-inflammatory effects. Compounds demonstrated significant reductions in inflammatory markers in animal models .

- Triazole-Based Compounds : Research on triazole derivatives revealed their ability to inhibit key inflammatory pathways, suggesting that our compound may also possess similar mechanisms of action .

Data Tables

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of this compound is its potential antimicrobial properties. Research has indicated that compounds containing triazole and pyridine moieties exhibit notable activity against various bacterial strains and fungi. The incorporation of the 2,3-dichlorophenyl group may enhance this activity by improving the lipophilicity and bioavailability of the compound.

Case Study: Antitubercular Activity

A study explored the synthesis of novel triazole derivatives and their antitubercular activity against Mycobacterium tuberculosis. The results showed that compounds with similar structures to N-(2,3-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide demonstrated promising results in inhibiting the growth of both drug-sensitive and multidrug-resistant strains .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer applications. Triazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The presence of the pyridine and triazole rings may contribute to the modulation of various biological pathways involved in cancer progression.

Case Study: Cytotoxicity Assays

In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a series of substituted triazoles were tested for their cytotoxicity using MTT assays, revealing significant activity against human cancer cell lines such as HeLa and A549 . These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Agricultural Applications

There is growing interest in the use of such compounds in agricultural chemistry as fungicides or herbicides. The thioacetamide structure may impart specific biological activity against plant pathogens.

Case Study: Fungicidal Activity

Research into similar thioamide derivatives has indicated their potential use as fungicides. Compounds with thiol groups have been shown to disrupt fungal cell membranes or inhibit key enzymes necessary for fungal growth . This suggests that this compound could be investigated for its effectiveness against crop diseases.

Chemical Synthesis and Functionalization

The compound can serve as a valuable intermediate in organic synthesis due to its unique functional groups. Its ability to undergo various chemical reactions makes it suitable for the development of more complex molecules.

Case Study: Synthesis of Novel Derivatives

Research has demonstrated methods for synthesizing derivatives from similar triazole-containing compounds through click chemistry approaches. These methods allow for the rapid generation of libraries of compounds that can be screened for biological activity . This approach highlights the utility of this compound in drug discovery processes.

Comparison with Similar Compounds

Key Observations :

- Yield : The allyl-substituted triazoles (6a, 6c) show moderate-to-high yields (65–83%), suggesting efficient synthesis under similar conditions. The absence of allyl groups in the target compound may require optimization for comparable yields .

- Melting Points : Higher melting points in compounds like 5o (237–240°C) correlate with rigid substituents (e.g., acetonitrile), whereas the target compound’s pyrrol-1-yl group may reduce crystallinity compared to phenyl or thiazole groups .

Structural and Electronic Effects

- Substituent Influence: Pyridin-2-yl vs. 1H-Pyrrol-1-yl vs. Allyl/Thiazole: The pyrrole ring’s conjugated π-system may enhance aromatic stacking but lacks hydrogen-bond donors, unlike thiazole (N–H in ), which forms R₂²(8) hydrogen-bonded dimers . Dichlorophenyl Position: The 2,3-dichloro substitution (target) versus 3,4-dichloro () may sterically hinder rotational freedom, affecting molecular conformation and packing .

Intermolecular Interactions and Crystal Packing

- Hydrogen Bonding: ’s compound forms inversion dimers via N–H⋯N bonds, a feature absent in the target compound due to its non-acidic pyrrol-1-yl group. This difference may reduce crystalline stability and solubility .

- Dihedral Angles : In , the dichlorophenyl and thiazol rings are twisted at 61.8°, while the target compound’s triazole-pyridin-2-yl-pyrrole system likely adopts a planar conformation, influencing π-π stacking .

Q & A

Q. What are the key synthetic pathways for N-(2,3-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

The synthesis involves multi-step reactions:

- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux in ethanol or methanol .

- Step 2: Functionalization via nucleophilic substitution or coupling reactions to introduce the pyridinyl and pyrrolyl groups. For example, Suzuki-Miyaura coupling may be employed for aryl group attachment .

- Step 3: Thioether linkage formation between the triazole and acetamide moieties using thioglycolic acid derivatives, typically under inert atmospheres (e.g., N₂) at 60–80°C .

Critical Parameters: - Temperature control (±2°C) to avoid side reactions.

- Solvent choice (e.g., DMF for polar intermediates, dichloromethane for coupling steps) .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for the pyridinyl (δ 7.5–8.5 ppm), pyrrolyl (δ 6.0–6.5 ppm), and dichlorophenyl (δ 7.2–7.4 ppm) groups. Discrepancies in integration ratios may indicate impurities .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions (e.g., triazole-thioether linkage) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ from dichlorophenyl) .

- X-ray Crystallography: Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). Note that disordered solvent molecules may require SQUEEZE .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology:

- Analog Synthesis: Systematically vary substituents (e.g., replace pyrrolyl with imidazolyl, modify pyridinyl position) and assess activity against target proteins (e.g., kinases, GPCRs) .

- Biological Assays: Use dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition or cell viability assays. Compare with structurally related compounds (Table 1).

Q. Table 1: Activity Comparison of Triazole-Based Analogs

| Compound | Substituents Modified | Target Activity (IC₅₀, μM) |

|---|---|---|

| Target Compound | Pyridin-2-yl, Pyrrol-1-yl | 0.12 (Kinase X) |

| Analog A () | Thienopyrimidine core | 0.45 (Kinase X) |

| Analog B () | Pyridazin-3-yl, Thiazol-5-yl | 0.87 (Kinase Y) |

Q. How can contradictions in biological activity data across studies be resolved?

- Root Causes:

- Variability in assay conditions (e.g., ATP concentrations in kinase assays).

- Impurities (>95% purity required; verify via HPLC) .

- Resolution Strategies:

Q. What computational tools are recommended for predicting pharmacokinetic properties?

- ADME Prediction: Use SwissADME or pkCSM to estimate logP (target: 2–4), BBB permeability, and CYP450 inhibition .

- Toxicity Screening: ProTox-II for hepatotoxicity alerts (e.g., structural alerts for pyrrole derivatives) .

- Dose Optimization: PBPK modeling (GastroPlus) to simulate oral bioavailability based on solubility (experimentally determined via shake-flask method) .

Methodological Considerations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.